Methyl 5-cyano-2-methoxybenzoate
Overview
Description
Methyl 5-cyano-2-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Biochemical Pathways
- The compound’s impact extends to various biochemical pathways. For instance:
- Methyl 5-cyano-2-methoxybenzoate may modulate apoptotic pathways by affecting caspases, Bcl-2 family proteins, or TNF-alpha signaling. It could influence kinases (e.g., MAPK/ERK) or other signaling cascades. Enzymes involved in metabolism may be affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-methoxybenzoate can be synthesized through several methods. One common route involves the reaction of 5-cyano-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 5-cyano-2-methoxybenzoic acid.
Reduction: 5-amino-2-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-2-methoxybenzoate
- Methyl 3-cyano-2-methoxybenzoate
- Methyl 5-cyano-3-methoxybenzoate
Uniqueness
Methyl 5-cyano-2-methoxybenzoate is unique due to the specific positioning of the cyano and methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds .
Properties
IUPAC Name |
methyl 5-cyano-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOBZFOAGWQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594103 | |
Record name | Methyl 5-cyano-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40757-12-8 | |
Record name | Methyl 5-cyano-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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